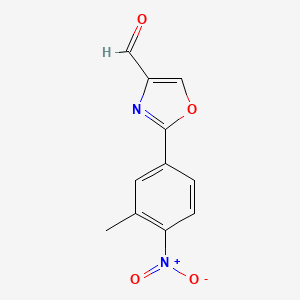

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

描述

FT-IR Spectroscopy

The FT-IR spectrum of 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde would display characteristic peaks:

- Carbaldehyde group: Strong absorption at ~1699 cm⁻¹ (C=O stretch).

- Nitro group: Asymmetric (νₐs(NO₂)) and symmetric (νₛ(NO₂)) stretches at ~1525 cm⁻¹ and ~1350 cm⁻¹, respectively.

- Oxazole ring: C=N and C–O–C vibrations in the 1600–1450 cm⁻¹ range.

Table 2: Proposed IR Assignments

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1699 | C=O (aldehyde) | Strong |

| 1525 | νₐs(NO₂) | Strong |

| 1350 | νₛ(NO₂) | Medium |

| 1600–1450 | C=N/C–O–C (oxazole) | Medium |

NMR Spectroscopy

¹H NMR:

- Aldehyde proton: δ ~9.8–10.5 ppm (singlet, deshielded by electron-withdrawing groups).

- Aromatic protons: δ ~7.0–8.5 ppm (multiplet patterns due to nitrophenyl substitution).

- Methyl group: δ ~2.3–2.5 ppm (singlet, no adjacent protons).

- Oxazole ring protons: δ ~7.5–8.0 ppm (singlet or doublet, depending on coupling).

¹³C NMR:

UV-Vis Spectroscopy

The compound is expected to exhibit absorption in the UV region due to π→π* transitions:

- λₘₐₓ: ~250–300 nm (oxazole ring conjugation).

- Nitro group effect: Bathochromic shift (red shift) due to extended conjugation with the nitrophenyl group.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies provide insights into the compound’s electronic properties. Key findings include:

- HOMO-LUMO gap: Reduced by the electron-withdrawing nitro and carbaldehyde groups, indicating higher reactivity.

- Electron density distribution:

- HOMO: Localized on the oxazole ring and nitrophenyl group.

- LUMO: Dominated by the carbaldehyde moiety, favoring nucleophilic attack.

- Reactivity indices:

Table 3: Computational Parameters (Hypothetical)

| Parameter | Value (Hypothetical) | Significance |

|---|---|---|

| HOMO-LUMO Gap (eV) | ~4.5–5.0 | Moderate band gap |

| Chemical Potential (μ) | -0.1–0.5 eV | Electron-deficient |

| Electrophilicity (ω) | 1.5–2.0 eV | High reactivity |

属性

IUPAC Name |

2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWREJUWQSAKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=CO2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695895 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-46-4 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitrobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The final step involves the oxidation of the intermediate to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

Oxidation: 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid.

Reduction: 2-(3-Methyl-4-aminophenyl)-oxazole-4-carbaldehyde.

Substitution: Various substituted derivatives depending on the substituent introduced.

科学研究应用

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde has shown promising biological activities, particularly in pharmacological research. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains, suggesting that this compound may have potential as an antimicrobial agent .

Synthetic Chemistry

This compound is valuable in synthetic chemistry for creating novel materials and compounds. Its aldehyde functional group allows it to participate in various reactions, such as:

- Condensation Reactions: Useful for synthesizing larger molecules.

- Cross-Coupling Reactions: Can be employed to create complex organic frameworks.

Example Application: Synthesis of Novel Oxazole Derivatives

Researchers have utilized similar compounds to synthesize new oxazole derivatives that exhibit enhanced properties for pharmaceuticals and agrochemicals .

Pharmaceuticals

Due to its biological activity, this compound could be explored for developing new drugs targeting specific diseases, particularly those requiring antimicrobial or anti-inflammatory properties.

Agricultural Chemicals

The compound's potential as a pesticide or herbicide could be investigated, especially given the efficacy of related oxazole compounds in agricultural applications.

作用机制

The mechanism of action of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

相似化合物的比较

Comparison with Structurally Similar Oxazole-4-Carbaldehyde Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde with analogous compounds:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 885274-46-4 | C₁₁H₈N₂O₄ | 232.19 | Not reported | 3-methyl, 4-nitro on phenyl |

| 5-Chloro-2-(4-fluorophenyl)-oxazole-4-carbaldehyde | - | C₁₀H₅ClFNO₂ | 227.61 | 133–134 | 5-chloro, 4-fluoro on phenyl |

| 5-Chloro-2-(4-methoxyphenyl)-oxazole-4-carbaldehyde | - | C₁₁H₇ClNO₃ | 238.63 | 110–111 | 5-chloro, 4-methoxy on phenyl |

| 2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde | 59398-92-4 | C₁₀H₆N₂O₄ | 218.16 | Not reported | 4-nitro on phenyl |

| 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde | 55327-32-7 | C₁₀H₆BrNO₂ | 252.06 | Not reported | 4-bromo on phenyl |

| 2-(tert-Butyl)-oxazole-4-carbaldehyde | 1512452-84-4 | C₈H₁₁NO₂ | 153.18 | Not reported | tert-butyl on oxazole |

Key Observations :

- Halogenated derivatives (e.g., 4-fluoro, 4-bromo) exhibit higher molecular weights and distinct melting points compared to the methyl-nitro analogue . The tert-butyl group in 2-(tert-butyl)-oxazole-4-carbaldehyde introduces steric hindrance, which may limit its utility in coupling reactions compared to aryl-substituted derivatives .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy:

- 5-Chloro-4-fluorophenyl derivative : Peaks at 1682 cm⁻¹ (C=O stretch) and 3000 cm⁻¹ (C-H aromatic) .

- 5-Chloro-4-methoxyphenyl derivative : Peaks at 1699 cm⁻¹ (C=O) and 2925 cm⁻¹ (C-H aliphatic from OCH₃) .

Nuclear Magnetic Resonance (NMR):

¹H NMR :

¹³C NMR :

Mass Spectrometry (MS):

生物活性

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the nitro group and the methyl substitution on the phenyl ring contributes to its biological activity.

Biological Activities

-

Anticancer Activity

- Mechanism of Action : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of p53 pathways, which are crucial for cell cycle regulation and apoptosis .

- Case Studies :

- In vitro studies have demonstrated that this compound shows significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values comparable to standard chemotherapeutic agents .

- A study reported that derivatives of oxazole compounds exhibited higher biological potency than traditional anticancer drugs, suggesting that modifications to the oxazole structure could enhance efficacy .

- Antioxidant Properties

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Models | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10.38 | Apoptosis induction via p53 |

| Antioxidant | Human fibroblasts | N/A | Free radical scavenging |

| Anti-inflammatory | Various models | N/A | Cytokine inhibition |

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored further for:

- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.

- Antioxidant Supplements : For applications in age-related diseases where oxidative stress plays a critical role.

- Anti-inflammatory Drugs : In conditions characterized by chronic inflammation.

常见问题

Q. How to design a stability-indicating HPLC method for detecting degradation products under acidic/alkaline conditions?

- Protocol :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 mins).

- Detection : UV at 254 nm. Validate method per ICH Q2(R1) guidelines, referencing impurity profiles of related carbaldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。